4-{[1-(Benzyloxy)-3-chloropropan-2-yl]oxy}-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[1-(Benzyloxy)-3-chloropropan-2-yl]oxy}-4-oxobutanoate is an organic compound with a complex structure that includes a benzyloxy group, a chloropropane moiety, and an oxobutanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(Benzyloxy)-3-chloropropan-2-yl]oxy}-4-oxobutanoate typically involves multiple steps. One common method starts with the reaction of benzyloxypropanol with thionyl chloride to form benzyloxypropyl chloride. This intermediate is then reacted with 4-oxobutanoic acid in the presence of a base such as triethylamine to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(Benzyloxy)-3-chloropropan-2-yl]oxy}-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the oxobutanoate moiety can be reduced to form alcohols.
Substitution: The chlorine atom in the chloropropane moiety can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as sodium azide or potassium thiolate are used under basic conditions.
Major Products
Oxidation: Benzyloxypropanoic acid or benzyloxypropanal.
Reduction: 4-{[1-(Benzyloxy)-3-hydroxypropan-2-yl]oxy}-4-hydroxybutanoate.
Substitution: 4-{[1-(Benzyloxy)-3-aminopropan-2-yl]oxy}-4-oxobutanoate.
Scientific Research Applications
4-{[1-(Benzyloxy)-3-chloropropan-2-yl]oxy}-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[1-(Benzyloxy)-3-chloropropan-2-yl]oxy}-4-oxobutanoate involves its interaction with various molecular targets. The benzyloxy group can participate in π-π interactions with aromatic residues in proteins, while the chloropropane moiety can form covalent bonds with nucleophilic sites. The oxobutanoate ester can undergo hydrolysis to release active carboxylate ions, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 4-{[1-(Benzyloxy)-3-hydroxypropan-2-yl]oxy}-4-oxobutanoate
- 4-{[1-(Benzyloxy)-3-aminopropan-2-yl]oxy}-4-oxobutanoate
- 4-{[1-(Benzyloxy)-3-thiopropan-2-yl]oxy}-4-oxobutanoate
Uniqueness
4-{[1-(Benzyloxy)-3-chloropropan-2-yl]oxy}-4-oxobutanoate is unique due to the presence of the chloropropane moiety, which provides a site for nucleophilic substitution reactions. This feature distinguishes it from similar compounds and expands its utility in synthetic applications.
Properties
CAS No. |
192219-39-9 |
---|---|
Molecular Formula |
C14H16ClO5- |
Molecular Weight |
299.72 g/mol |
IUPAC Name |
4-(1-chloro-3-phenylmethoxypropan-2-yl)oxy-4-oxobutanoate |
InChI |
InChI=1S/C14H17ClO5/c15-8-12(20-14(18)7-6-13(16)17)10-19-9-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,16,17)/p-1 |
InChI Key |
SLOUCUHDZPZGBQ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)COCC(CCl)OC(=O)CCC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.